molecular formula C11H16ClF2N5 B12223515 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine

1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine

Cat. No.: B12223515
M. Wt: 291.73 g/mol
InChI Key: FKUOAXHZWPBKPV-UHFFFAOYSA-N
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Description

1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine is a compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the difluoromethylation of heterocycles via a radical process . This process is significant due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to achieve higher yields and purity. The process may include steps such as oxidation, esterification, addition, methylation, and hydrolysis . These methods are designed to be economically advantageous and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole rings.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the reactions under specific conditions. For example, difluoromethylation often involves the use of radical initiators and specific catalysts to achieve the desired functionalization .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The presence of difluoromethyl and ethyl groups can influence its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating the activity of enzymes, receptors, or other proteins involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

Uniqueness

The uniqueness of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine lies in its specific combination of difluoromethyl and ethyl groups attached to the pyrazole rings

Properties

Molecular Formula

C11H16ClF2N5

Molecular Weight

291.73 g/mol

IUPAC Name

N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]-1-(1-ethylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H15F2N5.ClH/c1-2-17-5-3-9(15-17)7-14-8-10-4-6-18(16-10)11(12)13;/h3-6,11,14H,2,7-8H2,1H3;1H

InChI Key

FKUOAXHZWPBKPV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=NN(C=C2)C(F)F.Cl

Origin of Product

United States

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